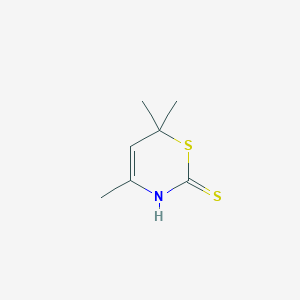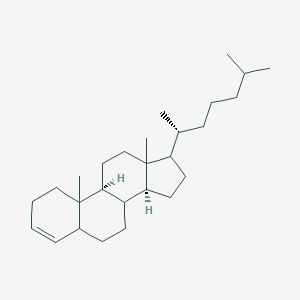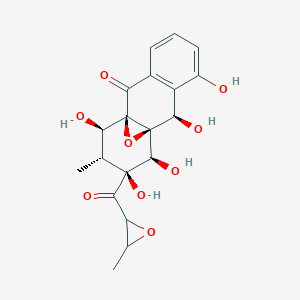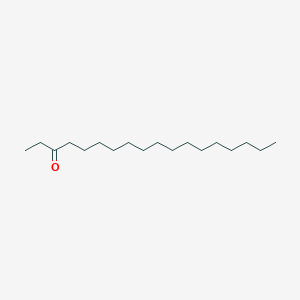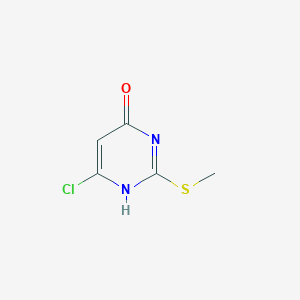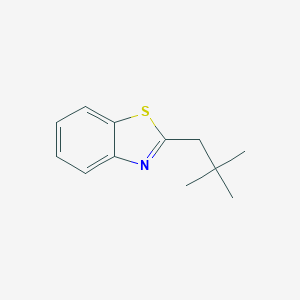
2-(2,2-Dimethylpropyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethylpropyl)-1,3-benzothiazole, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiazole derivative that is widely used as a feed attractant for aquatic animals, including fish and shrimp. The compound is also known to have several other applications, such as in the perfume industry and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 2-(2,2-Dimethylpropyl)-1,3-benzothiazole is not fully understood. However, it is believed that the compound acts on the olfactory system of fish and shrimp, stimulating their appetite and increasing their feeding activity. 2-(2,2-Dimethylpropyl)-1,3-benzothiazole is known to activate the olfactory receptor neurons in the fish and shrimp, leading to an increase in the production of digestive enzymes and the absorption of nutrients.
Biochemical and Physiological Effects:
2-(2,2-Dimethylpropyl)-1,3-benzothiazole has several biochemical and physiological effects on aquatic animals. The compound is known to increase the secretion of digestive enzymes, such as amylase, lipase, and protease, leading to improved digestion and absorption of nutrients. 2-(2,2-Dimethylpropyl)-1,3-benzothiazole is also known to increase the production of growth hormone and insulin-like growth factors, leading to enhanced growth performance in fish and shrimp.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,2-Dimethylpropyl)-1,3-benzothiazole has several advantages as a feed attractant for aquatic animals. The compound is highly effective in stimulating the appetite and increasing the growth rate of fish and shrimp. 2-(2,2-Dimethylpropyl)-1,3-benzothiazole is also known to be safe and non-toxic to aquatic animals, making it an ideal feed additive. However, the use of 2-(2,2-Dimethylpropyl)-1,3-benzothiazole in aquaculture is still limited due to its high cost and the lack of standardization in its production and application.
Zukünftige Richtungen
The potential applications of 2-(2,2-Dimethylpropyl)-1,3-benzothiazole in various fields, including aquaculture, perfume industry, and corrosion inhibition, warrant further research. Future studies should focus on the optimization of the synthesis method of 2-(2,2-Dimethylpropyl)-1,3-benzothiazole, the development of cost-effective production processes, and the standardization of its application in aquaculture. Additionally, the mechanism of action of 2-(2,2-Dimethylpropyl)-1,3-benzothiazole and its effects on other physiological processes in aquatic animals should be further investigated.
Synthesemethoden
2-(2,2-Dimethylpropyl)-1,3-benzothiazole can be synthesized through several methods, including the reaction of 2-mercaptobenzothiazole with 2,2-dimethylpropanal in the presence of a base catalyst. The reaction yields 2-(2,2-Dimethylpropyl)-1,3-benzothiazole in high purity and yield. Other methods, such as the reaction of 2-aminothiophenol with 2,2-dimethylpropanal, have also been reported.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethylpropyl)-1,3-benzothiazole has been extensively studied for its potential applications in aquaculture. The compound is known to act as a feeding stimulant for fish and shrimp, increasing their appetite and growth rate. Several studies have reported that 2-(2,2-Dimethylpropyl)-1,3-benzothiazole can enhance the growth performance of various aquatic animals, including tilapia, catfish, and shrimp. 2-(2,2-Dimethylpropyl)-1,3-benzothiazole is also known to improve the feed conversion ratio and reduce the feed cost in aquaculture.
Eigenschaften
CAS-Nummer |
17147-82-9 |
|---|---|
Produktname |
2-(2,2-Dimethylpropyl)-1,3-benzothiazole |
Molekularformel |
C12H15NS |
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H15NS/c1-12(2,3)8-11-13-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
SSVYWUJFTDTFEW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NC2=CC=CC=C2S1 |
Kanonische SMILES |
CC(C)(C)CC1=NC2=CC=CC=C2S1 |
Synonyme |
Benzothiazole, 2-(2,2-dimethylpropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




